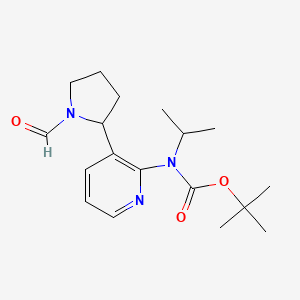

tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate

Description

tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl carbamate group, an isopropyl substituent, and a 1-formylpyrrolidin-2-yl moiety attached to the pyridine ring. Carbamates are widely used as protective groups in organic synthesis or as bioactive motifs in drug design due to their stability and ability to interact with biological targets .

Properties

Molecular Formula |

C18H27N3O3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

tert-butyl N-[3-(1-formylpyrrolidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C18H27N3O3/c1-13(2)21(17(23)24-18(3,4)5)16-14(8-6-10-19-16)15-9-7-11-20(15)12-22/h6,8,10,12-13,15H,7,9,11H2,1-5H3 |

InChI Key |

ULRWUTKZRLBKCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=C(C=CC=N1)C2CCCN2C=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction using reagents such as formic acid or formyl chloride.

Coupling with Pyridine: The pyrrolidine derivative is then coupled with a pyridine derivative under suitable reaction conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a molecular formula of and a molecular weight of 333.4 g/mol. Its structure includes a tert-butyl group, a pyridine ring, and a pyrrolidine moiety, which contribute to its unique reactivity and biological activity. The steric hindrance provided by the tert-butyl group can influence the compound's interactions in chemical environments, making it a subject of interest in synthetic chemistry and pharmacology .

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural features that may confer biological activity. Research indicates that derivatives of similar structures have been investigated for their roles as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's. For instance, compounds with similar pyridine and pyrrolidine structures have been noted for their ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's pathology .

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of similar compounds against amyloid-beta-induced toxicity in astrocytes. The results indicated that these compounds could reduce oxidative stress markers and inflammatory cytokines, suggesting potential applications in neuroprotection .

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. The presence of functional groups such as the formyl group allows for nucleophilic addition reactions with amines or alcohols, facilitating the formation of more complex molecules. This property is advantageous for synthesizing pharmaceuticals and agrochemicals .

Synthetic Pathways

The synthesis of this compound can be approached through various methods involving functional group transformations and coupling reactions. The ability to modify the pyridine ring further enhances its utility in creating diverse chemical entities .

Material Science

In material science, compounds with similar structural motifs have been utilized in the development of organic light-emitting diodes (OLEDs) due to their electronic properties. The steric bulk from the tert-butyl group can enhance charge transport properties, making it suitable for applications in optoelectronic devices .

Case Study: OLED Development

Research has demonstrated that derivatives with bulky substituents improve the efficiency of OLEDs by optimizing charge balance within the device architecture. This suggests that this compound could be explored for similar applications .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and applications of related compounds to highlight the unique aspects of this compound.

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| 1-Methylpyrrolidin-2-one | Pyrrolidine ring | Solvent properties; organic synthesis |

| 3-Pyridinemethanol | Pyridine ring | Reactivity due to hydroxymethyl group |

| Isopropyl carbamate | Carbamate group | Simpler structure; lacks additional heteroatoms |

Mechanism of Action

The mechanism of action of tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine and pyrrolidine rings may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to other pyridine-based carbamates from literature and catalogs (Table 1):

Table 1: Structural Comparison of Pyridine Carbamates

Key Observations :

- Substituent Complexity: The target compound’s 1-formylpyrrolidin-2-yl group introduces a fused heterocyclic system absent in simpler analogs (e.g., fluoropyridinyl or methylpyridinyl derivatives).

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~350 g/mol) is higher than simpler derivatives (e.g., 226.25 g/mol for the fluoropyridinyl analog), primarily due to the pyrrolidinyl-formyl substituent .

- Hydrophobicity : The tert-butyl and isopropyl groups enhance hydrophobicity compared to methoxy or fluoro-substituted analogs, which may affect membrane permeability .

Biological Activity

tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate , with the CAS number 1352509-54-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, supported by various research findings and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 291.35 g/mol. It is characterized by the presence of a pyridine ring, a pyrrolidine moiety, and a carbamate functional group, which are significant in determining its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O3 |

| Molecular Weight | 291.35 g/mol |

| CAS Number | 1352509-54-6 |

| Structure | Chemical Structure |

Research indicates that compounds similar to tert-butyl carbamate exhibit various mechanisms of action, including:

- Enzyme Inhibition : Some studies suggest that the compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : The structural components may interact with specific receptors in the body, influencing neurotransmitter release and signaling pathways.

Case Studies

- Neuroprotective Effects : A study published in PloS One explored the effects of similar carbamates on neurodegenerative diseases. Results indicated that these compounds could modulate γ-secretase activity, which is crucial in Alzheimer's disease pathogenesis .

- Anticancer Activity : In vitro studies have shown that derivatives of tert-butyl carbamate can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting potential use in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, its structural features suggest it may exhibit moderate bioavailability and metabolic stability.

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound shows promise for therapeutic applications, it also requires careful evaluation due to potential cytotoxic effects observed at higher concentrations in preliminary studies .

Future Research Directions

Further research is warranted to explore:

- In Vivo Studies : Comprehensive animal studies to evaluate the efficacy and safety profile.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) : Understanding how variations in structure affect biological activity could lead to optimized derivatives with enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitutions. For example, tert-butyl carbamate intermediates are often prepared using Pd₂(dba)₃/BINAP catalytic systems in toluene under inert atmospheres . Intermediates are characterized via mass spectrometry (MS) to confirm molecular ion peaks and liquid chromatography (LC) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying regioselectivity and functional group integrity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data refinement is commonly performed using the SHELX suite (e.g., SHELXL for small-molecule refinement), which handles high-resolution or twinned data robustly. SHELXPRO can interface with macromolecular applications, while SHELXC/D/E are used for experimental phasing in pipelines .

Q. What analytical techniques are essential for confirming the purity and stability of this carbamate?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while thermogravimetric analysis (TGA) assesses thermal stability. Stability under acidic conditions (e.g., TFA-mediated deprotection) is monitored via time-resolved NMR to detect decomposition byproducts .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst loading) impact the yield of palladium-catalyzed steps in its synthesis?

- Methodological Answer : Catalyst systems like Pd₂(dba)₃ with BINAP in toluene optimize coupling efficiency, but ligand-to-metal ratios (1:1 to 2:1) and reaction temperature (80–110°C) critically influence yield. For example, excess ligand can reduce Pd aggregation but may slow kinetics. Solvent polarity (e.g., DMF vs. toluene) affects intermediate solubility and reaction rates .

Q. What strategies resolve contradictions in spectral data during structural validation?

- Methodological Answer : Discrepancies between calculated and observed MS/NMR data often arise from tautomerism or solvent effects. For instance, the pyrrolidinyl group’s conformational flexibility may cause splitting in ¹H NMR. Dynamic NMR experiments (variable-temperature) or density functional theory (DFT) simulations can model these effects .

Q. How does the 1-formylpyrrolidin-2-yl substituent influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The formyl group enhances electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic additions (e.g., reductive amination). However, steric hindrance from the tert-butyl and isopropyl groups may limit accessibility. Computational docking studies (e.g., using Gaussian or Schrödinger Suite) predict regioselectivity in reactions .

Q. What purification challenges arise during large-scale synthesis, and how are they addressed?

- Methodological Answer : Flash chromatography (silica gel, petroleum ether/ethyl acetate gradients) is standard, but carbamate sensitivity to acidic/basic conditions requires neutral pH buffers. Recrystallization from dimethylsulfoxide (DMSO) or ethanol/water mixtures improves crystallinity, though solvent choice affects polymorph formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.